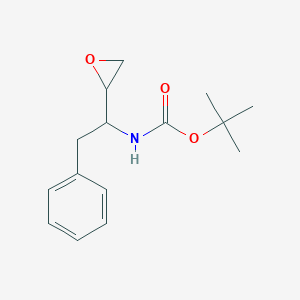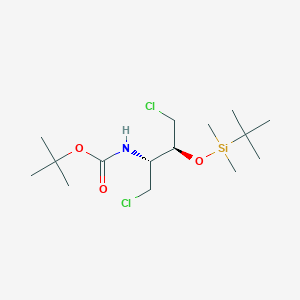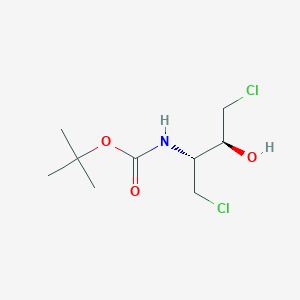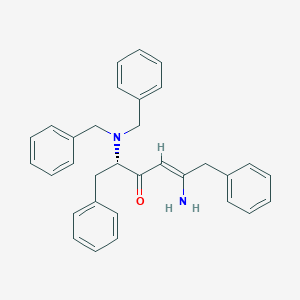
(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
説明
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a complex organic compound characterized by its unique structural configuration. This compound features an amino group, a dibenzylamino group, and two phenyl groups attached to a hexene backbone. Its stereochemistry is defined by the (S,Z) configuration, indicating specific spatial arrangements of its substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexene Backbone: The hexene backbone can be synthesized through a series of aldol condensations and subsequent reductions.
Introduction of Amino Groups: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Attachment of Dibenzylamino Group: The dibenzylamino group is attached through reductive amination, where dibenzylamine reacts with a carbonyl precursor in the presence of a reducing agent.
Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, ensuring the desired (S,Z) stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Techniques such as continuous flow chemistry and automated synthesis can enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dibenzylamino groups, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, especially in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context.
類似化合物との比較
(S,Z)-5-Amino-2-(benzylamino)-1,6-diphenylhex-4-en-3-one: Lacks the second benzyl group, affecting its steric and electronic properties.
(S,Z)-5-Amino-2-(dimethylamino)-1,6-diphenylhex-4-en-3-one: Contains dimethylamino instead of dibenzylamino, altering its reactivity and solubility.
Uniqueness: (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is unique due to its specific stereochemistry and the presence of both amino and dibenzylamino groups
特性
IUPAC Name |
(Z,2S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,23,31H,21-22,24-25,33H2/b30-23-/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYLNCUETJNNJU-AYRMWSDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C=C(CC2=CC=CC=C2)N)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)/C=C(/CC2=CC=CC=C2)\N)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156732-13-7 | |
| Record name | (2S,4Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one; 5-amino-[2S-di(methylphenyl)amino]-1,6-diphenyl-4Z-hexen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hexen-3-one, 5-amino-2-[bis(phenylmethyl)amino]-1,6-diphenyl-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-87172.0 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ8EQR3RMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one described in the research?
A1: The research highlights a simplified synthesis method for this compound starting with L-Phenylalanine. [, ] This method offers several advantages over traditional techniques:
- Simplified Reaction Steps: The new method streamlines the synthesis process, reducing the number of steps required. [, ]
- Reduced Costs: By simplifying the reaction pathway, the overall cost of synthesis is lowered. []
- Minimized Toxicity: The use of toxic reagents is significantly reduced in this novel approach. []
Q2: Can you elaborate on the specific steps involved in this novel synthesis method?
A2: Certainly. The synthesis involves the following key steps:
- Protection of L-Phenylalanine: L-Phenylalanine is initially protected using benzyl chloride, eliminating the need for ethyl alcohol used in traditional methods. []
- Cyanidation and Grignard Reaction: The protected compound then undergoes cyanidation followed by a Grignard reaction. []
- Reduction and Isolation: Finally, a reduction step leads to the formation of this compound. The process also simplifies the purification by skipping the atmospheric distillation of methyl tert-butyl ether (MTBE). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)
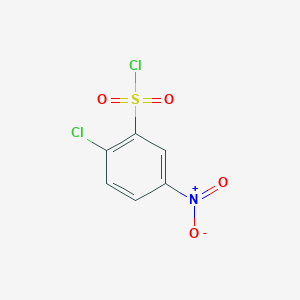
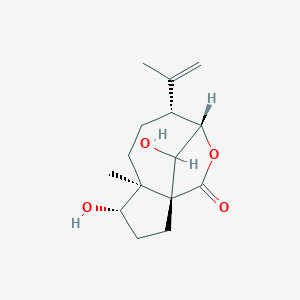
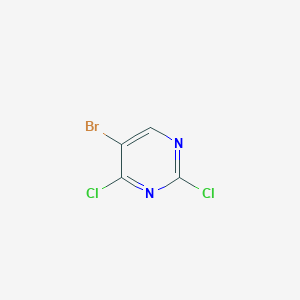
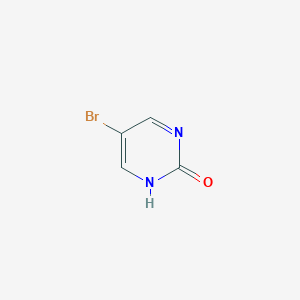
![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
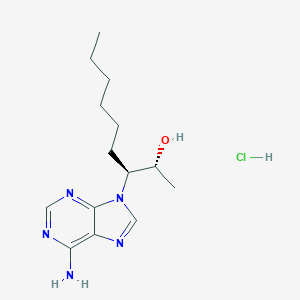
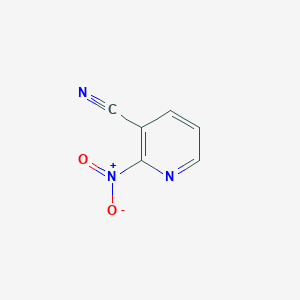
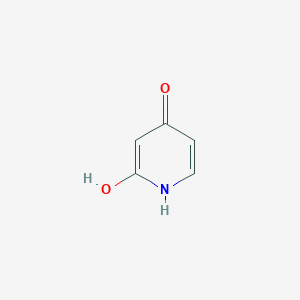
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
